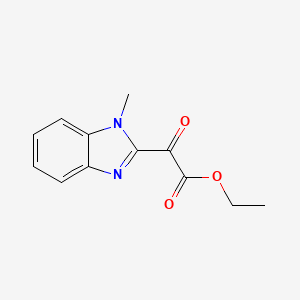

Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(16)10(15)11-13-8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIFGCQYKGXJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=NC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672579 | |

| Record name | Ethyl (1-methyl-1H-benzimidazol-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66155-91-7 | |

| Record name | Ethyl (1-methyl-1H-benzimidazol-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate

Topic: Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Synthesis, Reactivity Profile, and Heterocyclic Applications

Executive Summary

This compound (CAS: 66155-91-7) represents a specialized class of

This guide provides a rigorous analysis of its IUPAC nomenclature, a validated cryogenic synthesis protocol, and its utility as a "linchpin" intermediate for constructing fused tricyclic scaffolds (e.g., triazino- and pyrazino-benzimidazoles) relevant in kinase inhibitor discovery.[1]

Nomenclature and Structural Analysis

IUPAC Designation

The systematic naming of this compound requires careful prioritization of functional groups.[2] The ester moiety takes precedence over the ketone and the heterocyclic ring.[1]

-

Principal Group: Ester (Ethyl ...[1] acetate)

-

Parent Acid Chain: 2-carbon chain with a ketone at position 2 (2-oxoacetic acid, commonly glyoxylic acid derivative).[1]

-

Substituent: (1-methyl-1H-benzimidazol-2-yl) attached at position 2 of the acetate.[1]

Preferred IUPAC Name: Ethyl (1-methyl-1H-benzimidazol-2-yl)(oxo)acetate [1]

Alternative Valid Name (Locant-focused): Ethyl 2-(1-methyl-1H-benzimidazol-2-yl)-2-oxoacetate

Electronic Properties

The molecule is a bifunctional electrophile .

-

The

-Keto Carbon: Highly electrophilic due to conjugation with the ester carbonyl and the electron-withdrawing nature of the benzimidazole C2=N bond.[1] This is the primary site for nucleophilic attack. -

The Ester Carbon: Serves as the secondary electrophile, enabling cyclization reactions with binucleophiles.[1]

Synthetic Methodology: Cryogenic C2-Functionalization[1]

The synthesis of C2-substituted benzimidazoles cannot typically be achieved via direct electrophilic aromatic substitution due to the deactivated nature of the ring system.[1] Instead, we utilize Directed Lithiation , exploiting the acidity of the C2 proton (pKa ~33).[1]

Reaction Logic

-

Precursor: 1-Methylbenzimidazole.[1][3] (Note: The N-methyl group is essential to prevent N-deprotonation).[1]

-

Reagent: n-Butyllithium (n-BuLi).[1]

-

Electrophile: Diethyl oxalate.[4]

-

Critical Control: Temperature must be maintained at -78°C to prevent the "ring-opening" decomposition of the 2-lithiobenzimidazole intermediate.[1]

Validated Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

| Parameter | Specification | Rationale |

| Solvent | Anhydrous THF (25 mL) | Ethereal solvents stabilize the organolithium aggregate.[1] |

| Base | n-BuLi (1.1 eq, 2.5M in hexanes) | Strong enough to deprotonate C2; commercially consistent.[1] |

| Temperature | -78°C (Acetone/Dry Ice) | Prevents dimerization and ring fragmentation.[1] |

| Atmosphere | Argon or Nitrogen (Positive pressure) | Strictly excludes moisture to prevent protonation of the lithiated species. |

| Addition Mode | Dropwise (Slow) | Exothermic reaction; heat spikes cause impurities.[1] |

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Solvation: Charge the flask with 1-methylbenzimidazole (1.32 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C.

-

Lithiation: Add n-BuLi (4.4 mL, 11 mmol) dropwise via syringe over 10 minutes.

-

Observation: The solution will typically turn a deep yellow/orange, indicating the formation of the 2-lithio species.[1]

-

Hold: Stir at -78°C for 30 minutes to ensure complete deprotonation.

-

-

Acylation: In a separate dry flask, dissolve diethyl oxalate (2.92 g, 20 mmol, 2.0 eq ) in THF (5 mL) and cool to -78°C.

-

Note: Using excess diethyl oxalate prevents the lithiated species from reacting twice with the product (which would form a diketone).[1]

-

-

Cannulation: Transfer the lithiated benzimidazole solution into the diethyl oxalate solution via cannula.

-

Causality: Inverse addition (nucleophile to electrophile) ensures the electrophile is always in excess, favoring mono-acylation.[1]

-

-

Quench: After 1 hour at -78°C, quench with saturated aqueous NH₄Cl (10 mL) while still cold. Allow to warm to room temperature.

-

Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 20% EtOAc in Hexanes).

Reactivity & Heterocyclic Transformations[6]

The core value of this molecule lies in its ability to undergo cyclocondensation with binucleophiles.[1] The 1,2-dicarbonyl system acts as a "trap" for hydrazines and diamines, forming fused tricyclic systems often found in bioactive alkaloids and kinase inhibitors.[1]

Pathway Visualization (DOT)[1]

Caption: Divergent synthesis pathways from the parent glyoxylate scaffold. Blue: Starting Material; Green: Fused Heterocycles; Yellow: Functional Group Modification.[1]

Mechanistic Insight: The "Binucleophile Trap"

-

Triazine Formation: When reacted with hydrazine (

), the terminal nitrogen attacks the highly reactive ketone (C2 of the side chain) first.[1] The second nitrogen then attacks the ester carbonyl, displacing ethanol and closing the ring to form a 1,2,4-triazino[4,5-a]benzimidazole .[1]-

Relevance: This scaffold mimics the purine core of ATP, making it a privileged structure for kinase inhibition.[1]

-

-

Quinoxaline Formation: Reaction with 1,2-diaminobenzene leads to condensation at both carbonyls, forming a tetracyclic quinoxalino[1,2-a]benzimidazole .[1]

References

-

IUPAC Nomenclature Rules

-

Benzimidazole Lithiation Methodology

-

Synthesis of Benzimidazole-2-glyoxylates

-

Compound Registry

Sources

- 1. CN105622576A - Preparation of benzimidazole methyl ester related substance - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 6. Benzimidazole - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility Profile and Physicochemical Analysis of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate

Topic: Solubility Profile of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Pre-clinical Researchers

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of This compound (CAS: 66155-91-7). As a functionalized benzimidazole derivative, this compound serves as a critical intermediate in the synthesis of fused heterocyclic systems and bioactive agents.

Understanding its solubility profile is essential for optimizing reaction yields, designing purification protocols (recrystallization), and formulating delivery vehicles for biological assays. This document synthesizes structural analysis with empirical solubility principles to provide actionable guidelines for laboratory handling.

Physicochemical Identity & Structural Analysis[1]

Before addressing solvent interactions, one must understand the molecular architecture driving these behaviors.

Molecular Descriptor Table

| Property | Value / Description | Significance |

| Molecular Formula | C₁₂H₁₂N₂O₃ | Core stoichiometry. |

| Molecular Weight | 232.24 g/mol | Small molecule range; amenable to standard chromatography. |

| Physical State | Solid (Crystalline) | High lattice energy dictates initial dissolution barrier. |

| Predicted LogP | ~2.4 | Moderately lipophilic; indicates poor aqueous solubility. |

| H-Bond Donors | 0 | The N1-position is methylated; no -NH donor exists. |

| H-Bond Acceptors | 4 | N3 of imidazole, Ester (C=O, -O-), Ketone (C=O). |

| pKa (Conjugate Acid) | ~4.0 - 4.5 (Estimated) | Lower than unsubstituted benzimidazole (5.6) due to the electron-withdrawing 2-oxoacetate group. |

Structural Impact on Solubility

-

Lipophilicity: The N-methyl group and the ethyl ester chain contribute significant hydrophobic character, reducing water solubility.

-

Basicity Modulation: The 2-oxoacetate moiety is strongly electron-withdrawing. This reduces the electron density on the N3 nitrogen, making the compound less basic than standard alkyl-benzimidazoles. Consequently, it requires lower pH (stronger acid) to achieve protonation-driven solubility compared to simple benzimidazoles.

-

Crystal Lattice: The planar aromatic system allows for

-

Solubility Profile Matrix

The following data is synthesized from standard behavior of 1-methylbenzimidazole-2-carboxylates and experimental purification protocols.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Preferred vehicle for biological assays. |

| Polar Aprotic | DMF | High (>50 mg/mL) | Excellent for synthetic reactions; difficult to remove. |

| Polar Protic | Ethanol | Moderate (Heat dependent) | Primary Recrystallization Solvent. Sparingly soluble at RT; soluble at reflux. |

| Polar Protic | Methanol | Moderate | Higher solubility than EtOH, but often yields smaller crystals. |

| Chlorinated | Dichloromethane | Good | Standard extraction solvent. |

| Chlorinated | Chloroform | Good | Useful for NMR analysis. |

| Aqueous | Water (pH 7) | Negligible | Precipitates immediately upon addition to water. |

| Aqueous | 0.1 M HCl | Low/Moderate | Partial solubility due to protonation, but limited by the lipophilic ester tail. |

| Non-Polar | Hexane/Heptane | Insoluble | Used as an anti-solvent to force precipitation. |

| Ethers | Diethyl Ether | Low | Often used to wash the filter cake (removes impurities without dissolving product). |

Critical Distinction: Do not confuse this compound with Ethyl (2-methylbenzimidazol-1-yl)acetate. While isomeric, the 1-yl acetate is more basic and has a different solubility profile. The 2-oxoacetate (target) is less basic and more prone to hydrolysis in strong alkaline media.

Experimental Protocols

Protocol A: Recrystallization (Purification)

Context: This protocol utilizes the temperature-dependent solubility in ethanol to purify crude material.

-

Dissolution: Place crude solid in a round-bottom flask. Add absolute Ethanol (10 mL per gram of solid).

-

Reflux: Heat to reflux (78°C) with stirring. If solid remains, add Ethanol in 1 mL increments until a clear solution is obtained.

-

Hot Filtration (Optional): If insoluble particles remain (inorganic salts), filter rapidly while hot.

-

Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, cool in an ice bath (0-4°C) for 1 hour.

-

Isolation: Filter the resulting crystals under vacuum. Wash the cake with cold Ethanol (or Diethyl Ether) to remove mother liquor.

-

Drying: Dry under vacuum at 40°C. Caution: Avoid high heat to prevent ester hydrolysis.

Protocol B: Biological Stock Preparation

Context: Preparing a solution for in vitro assays (e.g., MIC or IC50).

-

Vehicle Selection: Use analytical grade DMSO (Dimethyl Sulfoxide).

-

Concentration: Aim for a 10 mM or 20 mM stock solution.

-

Procedure: Weigh the solid into a glass vial. Add the calculated volume of DMSO. Vortex for 30 seconds.

-

Troubleshooting: If dissolution is slow, sonicate for 5 minutes at ambient temperature.

-

-

Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation.

Mechanistic Visualization

The following diagram illustrates the solubility decision tree based on the compound's chemical interactions.

Figure 1: Solubility Decision Tree illustrating the interaction mechanisms between the benzimidazole derivative and various solvent classes.

References

-

Synthesis and Properties of Benzimidazole-2-carboxylates

- Title: Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole deriv

- Source: European Journal of Medicinal Chemistry (via PubMed).

-

URL:[Link]

-

General Benzimidazole Solubility Data

-

Compound Specific Data (Analogous)

- Title: Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)

- Source: Acta Crystallographica Section E (NCBI).

-

URL:[Link]

- Chemical Vendor Data: Title: this compound Product Page. Source: Sigma-Aldrich.

Sources

"Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate" reactivity with nucleophiles

This protocol is adapted from analogous reactions with similar ester compounds, which are shown to proceed efficiently under these conditions. [2][4]

Reactions with Oxygen Nucleophiles

Hydrolysis: Conversion to Carboxylic Acid

Under either acidic or basic conditions, the ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(1-methylbenzimidazol-2-yl)-2-oxoacetic acid.

-

Base-Catalyzed Hydrolysis (Saponification): This involves the attack of a hydroxide ion on the ester carbonyl. The reaction is effectively irreversible because the final step is an acid-base reaction where the carboxylic acid is deprotonated to form a carboxylate salt. [5]Acidic workup is required to obtain the neutral carboxylic acid.

-

Acid-Catalyzed Hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen to increase its electrophilicity, followed by attack by water. [6]Using a large excess of water can drive the equilibrium towards the product.

| Condition | Nucleophile | Product | Key Consideration |

| Basic (e.g., NaOH, H₂O) | OH⁻ | Carboxylate Salt | Irreversible; requires acidic workup. |

| Acidic (e.g., HCl, H₂O) | H₂O | Carboxylic Acid | Reversible; requires excess water. |

| Table 1: Summary of Hydrolysis Conditions. |

Reactions with Carbon Nucleophiles: C-C Bond Formation

Organometallic reagents, such as Grignard reagents (R-MgBr), are powerful carbon-based nucleophiles that can react with the dicarbonyl system.

Grignard Reactions

The reaction with Grignard reagents is complex due to the presence of two electrophilic carbonyl groups. The outcome is highly dependent on the stoichiometry of the Grignard reagent and the reaction conditions.

-

Preferential Attack: The more reactive ketonic carbonyl is the most likely site of initial attack. [7]* Potential Outcomes:

-

1 equivalent of R-MgBr: Attack at the ketone to form a tertiary alcohol after workup.

-

Excess R-MgBr: Potential for a second attack on the ester carbonyl, leading to a diol product after cleavage of the intermediate.

-

Causality in Experimental Design: To achieve selective addition to the ketone, the reaction must be carried out at low temperatures (e.g., -78 °C) with slow addition of one equivalent of the Grignard reagent. This minimizes over-reaction with the ester group. [8]

Caption: Outcome of Grignard reaction based on stoichiometry.

Reduction with Hydride Reagents

The reduction of the α-ketoester can yield different products depending on the reducing agent and conditions.

-

Selective Reduction: Sodium borohydride (NaBH₄) is a mild reducing agent that will selectively reduce the more reactive ketone to a secondary alcohol, leaving the ester group intact. This selectivity is a cornerstone of its utility in organic synthesis. [9]* Complete Reduction: A stronger reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester, ultimately yielding a 1,2-diol.

| Reagent | Reactivity | Product |

| NaBH₄ | Mild, Chemoselective | α-hydroxy ester |

| LiAlH₄ | Strong, Non-selective | 1,2-diol |

| Table 2: Reduction of this compound. |

Experimental Protocol: Selective Reduction to Ethyl 2-hydroxy-2-(1-methylbenzimidazol-2-yl)acetate

-

Setup: Dissolve this compound (1.0 eq) in methanol or ethanol at 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1-2 hours until TLC analysis indicates the disappearance of the starting material.

-

Workup: Quench the reaction by the slow addition of water or dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude alcohol by column chromatography on silica gel.

Conclusion

This compound is a potent and versatile electrophile. Its reactivity is dominated by the α-ketoester moiety, with a predictable preference for nucleophilic attack at the ketonic carbonyl by strong nucleophiles and at the ester carbonyl in substitution reactions. By carefully selecting the nucleophile, stoichiometry, and reaction conditions, chemists can selectively target these positions to access a rich diversity of functionalized benzimidazoles. This strategic control is paramount for the efficient construction of novel molecular entities in the pursuit of new therapeutic agents.

References

-

Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2, 67-82.

-

Mastero, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.

-

Hoogenboom, R. (2011). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polymer Chemistry.

-

Joshi, S. et al. (2013). Synthesis and biological activity of new benzimidazoles. Indian Journal of Heterocyclic Chemistry.

-

Khan, I. et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. Molecules.

-

LibreTexts. (2020). Simple mechanism with strong nucleophiles. Chemistry LibreTexts.

-

Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube.

-

Scribd. (n.d.). Grignard Reagent & Uses in Synthesis. Scribd.

-

Agett, A. H. (n.d.). The Reaction of Ethylene Oxide with Various Grignard Reagents. University of Maine.

-

Damdoom, W. K. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. scribd.com [scribd.com]

- 8. d.lib.msu.edu [d.lib.msu.edu]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Potential

Executive Summary: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] This guide focuses on a specific, highly versatile class: derivatives and analogs of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate. The presence of the α-ketoester group at the 2-position of the benzimidazole ring provides a unique chemical handle for synthesizing diverse compound libraries. This document provides a comprehensive overview for researchers and drug development professionals, detailing synthetic strategies, exploring the broad pharmacological profile—including anticancer and antimicrobial activities—and discussing critical structure-activity relationships (SAR). Furthermore, it addresses key pharmacokinetic considerations essential for advancing these promising compounds from the bench to clinical applications.

The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry

Benzimidazole, a bicyclic heterocycle composed of fused benzene and imidazole rings, is a privileged structure in drug discovery.[2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a vast spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

The core topic of this guide, This compound , introduces an α-ketoester (or glyoxylate) moiety. This feature is of significant interest for several reasons:

-

Synthetic Versatility: The ketone and ester functionalities are amenable to a wide range of chemical transformations, allowing for the creation of extensive and diverse analog libraries.

-

Bioisosterism and Mimicry: The α-ketoester can act as a bioisostere for other functional groups, potentially mimicking key interactions within enzyme active sites.

-

Hydrogen Bonding: The oxygen atoms of the keto and ester groups can act as hydrogen bond acceptors, which is a critical feature for molecular recognition and binding to biological targets.

Figure 1: Core structure of this compound.

Synthetic Strategies and Chemical Space Expansion

The synthesis of benzimidazole derivatives is well-established, typically involving the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[5] The specific synthesis of the oxoacetate core and its subsequent derivatization are key to exploring its therapeutic potential.

Synthesis of the Core Scaffold

The target molecule, this compound, can be synthesized through the cyclocondensation of N-methyl-o-phenylenediamine with a suitable C2 synthon, such as diethyl oxalate. This reaction proceeds by initial formation of an oxamic ester intermediate, followed by intramolecular cyclization with the second amino group to form the benzimidazole ring.

While this direct route is plausible, a more extensively documented approach in the literature for creating related scaffolds involves the alkylation of a pre-formed benzimidazole. Below is a validated protocol for a closely related analog, Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate , which serves as a foundational and trustworthy method.

Experimental Protocol: Synthesis of Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate

This protocol is adapted from established literature procedures.

Rationale: This N-alkylation reaction is a robust and high-yielding method for introducing the ethyl acetate side chain onto the benzimidazole core. Acetone is a suitable polar aprotic solvent, and sodium bicarbonate acts as a mild base to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the electrophilic ethyl chloroacetate.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 2-methyl benzimidazole (9 mmol) in 10 mL of acetone in a round-bottom flask with continuous stirring. In a separate vessel, dissolve ethyl chloroacetate (11 mmol) in 10 mL of acetone.

-

Addition: Add the ethyl chloroacetate solution dropwise to the 2-methyl benzimidazole solution.

-

Base Addition: Add sodium bicarbonate (12.5 mmol) to the reaction mixture along with an additional 5 mL of acetone.

-

Reflux: Heat the resulting mixture under reflux. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with an ethanol–acetone (6:4 v/v) mobile phase.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (inorganic salts) and wash it three times with acetone.

-

Purification: Concentrate the filtrate under vacuum using a rotary evaporator. The resulting crude product can be further purified by column chromatography to yield the final product.

Figure 2: Workflow for the synthesis of a benzimidazole acetate analog.

Derivatization Pathways

The true power of the oxoacetate and related acetate scaffolds lies in their utility as platforms for diversification. A primary and highly effective strategy is the conversion of the ethyl ester to a hydrazide, which then serves as a versatile intermediate.

Rationale: Hydrazine hydrate readily reacts with esters to form stable acid hydrazides. This hydrazide intermediate contains a reactive -NHNH2 group that can undergo condensation reactions with a wide variety of electrophiles, enabling the construction of diverse heterocyclic systems.

This approach dramatically expands the accessible chemical space, allowing for fine-tuning of physicochemical and pharmacological properties.

Figure 3: Expansion of chemical space from the core scaffold.

Pharmacological Profile and Structure-Activity Relationships (SAR)

Benzimidazole derivatives are well-documented to possess a wide range of biological activities. The structural modifications enabled by the oxoacetate handle allow for systematic exploration of SAR to optimize potency and selectivity for various therapeutic targets.

Anticancer Activity

Benzimidazole derivatives have emerged as promising anticancer agents, acting through various mechanisms including the disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[3][6]

Studies on related benzimidazole structures have demonstrated potent cytotoxic activity against several human cancer cell lines.[7] For instance, certain arylideneacetohydrazide derivatives of benzimidazole have shown significant antiproliferative effects against colon (HCT-116) and cervical (HeLa) cancer cells, with IC50 values in the micromolar range.[7] These compounds were found to induce apoptotic cell death, making them attractive candidates for further development.[7]

Table 1: Cytotoxic Activity of Representative Benzimidazole Derivatives

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6a | 4-chlorophenyl arylidenehydrazide | HCT-116 | 29.5 ± 4.53 | [7] |

| 6c | 4-nitrophenyl arylidenehydrazide | HCT-116 | 40.6 ± 5.42 | [7] |

| 6a | 4-chlorophenyl arylidenehydrazide | HeLa | 57.1 ± 6.7 | [7] |

| 6c | 4-nitrophenyl arylidenehydrazide | HeLa | 33.8 ± 3.54 |[7] |

Structure-Activity Relationship Insights:

-

The nature of the substituent on the terminal aromatic ring significantly influences cytotoxic potency. In the cited study, the 4-nitrophenyl derivative (6c) was more potent against HeLa cells, while the 4-chlorophenyl derivative (6a) was more active against HCT-116 cells, suggesting that electronic effects play a key role in cell-line-specific activity.[7]

-

The conversion of the ester to a hydrazide and subsequently to an arylidenehydrazide appears to be a crucial step for conferring potent anticancer activity.

Figure 4: Potential anticancer mechanisms of benzimidazole derivatives.

Antimicrobial Activity

The benzimidazole scaffold is also a well-known pharmacophore in antimicrobial agents.[8] Derivatives have shown broad-spectrum activity against both bacteria and fungi.[2] The mechanism often involves the inhibition of essential microbial processes like nucleic acid synthesis or cell wall formation.[2]

For example, benzimidazole derivatives incorporating thiosemicarbazide and triazole moieties have been screened for activity against pathogenic organisms. Some compounds showed moderate activity against Staphylococcus citrus and Candida albicans.[9] Other studies have highlighted notable antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with some derivatives showing potency equal to or greater than the commercial fungicide thiabendazole.[10]

Table 2: Antimicrobial Activity of Representative Benzimidazole Derivatives

| Organism Type | Species | Activity Level | Reference |

|---|---|---|---|

| Bacteria | Bacillus cereus | High to Moderate Activity for Oxadiazole/Triazole Analogs | [11] |

| Bacteria | Escherichia coli | Slight Activity for Oxadiazole Analogs | [11] |

| Fungi | Candida species | Notable Activity for Hydrazone Derivatives | [12] |

| Fungi | Botrytis cinerea | Good Inhibitory Activity | [10] |

| Fungi | Sclerotinia sclerotiorum | Good Inhibitory Activity (some > thiabendazole) |[10] |

Structure-Activity Relationship Insights:

-

The incorporation of sulfur- and nitrogen-rich heterocycles like oxadiazoles, thiadiazoles, and triazoles appears to be a successful strategy for developing antimicrobial benzimidazoles.[11][13]

-

While antibacterial activity can be modest, antifungal activity, particularly against Candida species and certain plant pathogens, is often more pronounced.[10][12]

Drug Development Considerations: A Pharmacokinetic Perspective

For any promising compound class, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for successful drug development. Benzimidazole derivatives are known to present certain pharmacokinetic challenges.

Many benzimidazoles undergo extensive first-pass metabolism in the liver, which can lead to the formation of both active and inactive metabolites and often results in low oral bioavailability. This is a critical consideration, as it dictates the potential routes of administration and dosing regimens. The pharmacokinetic models for benzimidazoles can be complex, sometimes involving hepatoduodenal circulation where the drug and its metabolites are reabsorbed in the gut.

Key PK/ADME Parameters for Evaluation:

-

Solubility: Crucial for absorption. Can be modulated by substituent changes.

-

Permeability: Often assessed using Caco-2 cell assays to predict intestinal absorption.

-

Metabolic Stability: Evaluated using liver microsomes or hepatocytes to predict the extent of first-pass metabolism.

-

CYP450 Inhibition: Important for assessing the potential for drug-drug interactions.

A thorough understanding of these parameters is essential to guide the optimization of lead compounds, potentially through strategies like prodrug design or the incorporation of metabolic "blocking" groups to improve their drug-like properties.

Figure 5: A typical preclinical ADME/PK evaluation workflow.

Future Directions and Outlook

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic tractability of the core allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets for the most active compounds to enable rational, target-based drug design.

-

Broadening the Biological Screening: Testing optimized libraries against a wider range of targets, including viral polymerases, parasitic enzymes, and inflammatory kinases.

-

Computational Modeling: Employing molecular docking and QSAR studies to build predictive models that can guide the design of new analogs with improved activity and drug-like properties.

-

Pharmacokinetic Optimization: Systematically modifying lead compounds to improve metabolic stability and oral bioavailability, thereby increasing their potential for clinical success.

By integrating modern synthetic chemistry with rigorous biological and pharmacokinetic evaluation, the rich potential of this benzimidazole scaffold can be fully realized, leading to the development of next-generation therapeutics.

References

-

Al-Ostath, A., et al. (2022). Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. PMC. [Link]

- Cescon L. A., & Day A. R. (1962). Synthetic method of benzimidazole derivatives.

- Rossi, A., et al. (1990). Preparation of sodium diethyl oxalacetate.

-

Ibrahim, H. K. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Semantic Scholar. [Link]

- Unknown Author. (n.d.). Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.

-

Kaur, H., et al. (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. MDPI. [Link]

-

Unknown Author. (n.d.). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. ResearchGate. [Link]

-

GKS Chemistry. (2020). Preparation of Benzimidazole in laboratory. YouTube. [Link]

-

Unknown Author. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. [Link]

-

Al-kazweeny, M. F., & Al-Amiery, A. A. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. [Link]

-

Wang, B-L., et al. (2016). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC. [Link]

-

El-Masry, A. H., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]

-

Unknown Author. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Stack Exchange. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

Pattan, S. R., et al. (2012). Biological activities of benzimidazole derivatives: A review. International Science Community Association. [Link]

-

Özkay, Y., et al. (2011). Antimicrobial activity of a new series of benzimidazole derivatives. ResearchGate. [Link]

-

Sharma, D., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Wiley Online Library. [Link]

-

Alam, M. M., & Siddiqui, N. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

-

Kumar, A., et al. (2022). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. [Link]

-

Unknown Author. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University. [Link]

-

Özkay, Y., et al. (2011). Antimicrobial activity of a new series of benzimidazole derivatives. PubMed. [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. PrepChem.com. [Link]

-

El-Masry, A. H., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]

-

Al-Omaim, W. S., et al. (2023). Evaluation of some new synthesis benzothiazole and benzimidazole Derivatives as potential antimicrobial and anticancer agents. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2021). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Journal of Medicinal and Chemical Sciences. [Link]

-

Irfan, A., et al. (2024). Diverse biological activities of benzimidazole derivatives. ResearchGate. [Link]

-

Eppakayala, L. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). ResearchGate. [Link]

-

El-Shekeil, A., et al. (2012). Anticancer activity studies of some cyclic benzimidazole derivatives. European Journal of Chemistry. [Link]

Sources

- 1. isca.me [isca.me]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. nveo.org [nveo.org]

- 7. Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijmrhs.com [ijmrhs.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]

- 12. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Building Block: Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate in Modern Heterocyclic Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic scaffolds remains insatiable. These intricate molecular architectures form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic precursors, ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate emerges as a highly versatile and reactive building block. Its unique electronic and steric properties, stemming from the fusion of an α-ketoester functionality with the electron-rich benzimidazole core, render it an invaluable tool for the construction of complex, polycyclic heterocyclic systems. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers in the field.

Part 1: Synthesis of this compound

The most direct and efficient route to this compound involves the condensation of N-methyl-o-phenylenediamine with diethyl oxalate. This reaction proceeds through a tandem nucleophilic attack of the diamine onto the electrophilic carbonyl carbons of diethyl oxalate, followed by an intramolecular cyclization with the elimination of ethanol.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of one of the amino groups of N-methyl-o-phenylenediamine on a carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate eliminates a molecule of ethanol. This is followed by an intramolecular cyclization where the second amino group attacks the remaining ester carbonyl. A final elimination of another ethanol molecule yields the stable benzimidazolone ring system. The presence of the α-ketoester moiety is crucial for its subsequent reactivity in heterocyclic synthesis.

Caption: Synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established reaction of o-phenylenediamines with diethyl oxalate.[1][2][3]

Materials:

-

N-methyl-o-phenylenediamine (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

Ethanol (anhydrous)

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N-methyl-o-phenylenediamine (1.0 eq) in anhydrous ethanol, add diethyl oxalate (1.2 eq).

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| N-methyl-o-phenylenediamine | C₇H₁₀N₂ | 122.17 | Starting material |

| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | Reagent |

| This compound | C₁₂H₁₂N₂O₃ | 232.24 | Product |

Part 2: Application in the Synthesis of Quinoxalin-2(1H)-ones

The α-ketoester functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. A prime example is its application in the synthesis of quinoxalin-2(1H)-ones through condensation with o-phenylenediamines. Quinoxalinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[4][5]

Mechanistic Considerations

The synthesis of 3-substituted quinoxalin-2(1H)-ones from the title compound and an o-phenylenediamine derivative proceeds via a condensation-cyclization cascade. The reaction is typically acid-catalyzed, which activates the carbonyl group of the α-ketoester towards nucleophilic attack by the diamine. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable quinoxalinone ring.

Caption: Synthesis of a quinoxalinone derivative.

Experimental Protocol: Synthesis of 3-(1-methylbenzimidazol-2-yl)quinoxalin-2(1H)-one

This protocol is adapted from established methods for quinoxalinone synthesis from α-ketoesters and o-phenylenediamines.[4][6]

Materials:

-

This compound (1.0 eq)

-

o-Phenylenediamine (1.0 eq)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in a mixture of ethanol and glacial acetic acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

-

Characterize the final product, 3-(1-methylbenzimidazol-2-yl)quinoxalin-2(1H)-one, by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Table 2: Expected Product Characterization Data

| Property | Expected Value |

| Molecular Formula | C₁₆H₁₂N₄O |

| Molecular Weight | 276.29 g/mol |

| ¹H NMR (DMSO-d₆) | δ 12.2 (s, 1H, NH), 7.2-8.0 (m, 8H, Ar-H), 3.9 (s, 3H, N-CH₃) ppm (Predicted) |

| ¹³C NMR (DMSO-d₆) | δ 155 (C=O), 145-150 (Ar-C), 115-135 (Ar-CH), 31 (N-CH₃) ppm (Predicted) |

| Mass Spec (ESI+) | m/z 277.1 [M+H]⁺ |

Conclusion

This compound stands as a testament to the power of functionalized building blocks in modern organic synthesis. Its straightforward preparation and inherent reactivity provide a gateway to a diverse range of complex heterocyclic structures, most notably quinoxalinones. The protocols and mechanistic insights provided herein are intended to empower researchers to harness the full synthetic potential of this valuable intermediate in their pursuit of novel molecules with significant biological and material applications.

References

-

Organic Syntheses. ethyl acetopyruvate. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of N-methyl-o-phenylenediamine. Retrieved from [Link]

-

Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Retrieved from [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

-

Indian Journal of Chemistry. (2013). Synthesis and biological activity of new benzimidazoles. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]

-

Dove Medical Press. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Retrieved from [Link]

-

ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Retrieved from [Link]

-

PMC - NIH. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Synthesis of quinoxalinones. Retrieved from [Link]

-

ACS Publications. (2018). Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Retrieved from [Link]

-

PubMed. (1976). [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. Retrieved from [Link]

-

RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

-

ResearchGate. (2025). The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols1. Retrieved from [Link]

- Google Patents. (2013). Process for the preparation of benzimidazole derivatives and salts thereof.

-

MDPI. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

PMC - PubMed Central. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Retrieved from [Link]

-

Longdom Publishing. (2017). Organic Chemistry: Current Research Open Access. Retrieved from [Link]

-

Revues Scientifiques Marocaines. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Retrieved from [Link]

-

MDPI. (2012). Efficient Syntheses of 2-Substituted Benzimidazoles and Benzoxazoles from β-Keto Esters. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. Retrieved from [Link]

-

TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

-

MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

-

gsrs. (n.d.). N,N-DIETHYL-P-PHENYLENEDIAMINE OXALATE. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. Quinoxalinone synthesis [organic-chemistry.org]

- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

"Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate" in the synthesis of bioactive molecules

Application Note: Strategic Utilization of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate in Drug Discovery

Part 1: Strategic Overview & Molecular Logic

This compound represents a high-value "bifunctional electrophile" in medicinal chemistry. Its structure combines the privileged benzimidazole pharmacophore with a highly reactive

Why this Scaffold Matters:

-

1,2-Dielectrophilic Center: The

-keto ester side chain provides two distinct electrophilic sites (the ketone and the ester). This allows for regiospecific condensation reactions with dinucleophiles (e.g., diamines, amidines, hydrazines) to form fused heterocyclic systems like quinoxalines, triazines, and pyrimidines. -

C2-Activation: The electron-withdrawing nature of the glyoxylate group at the C2 position activates the benzimidazole ring, modulating its pKa and lipophilicity, which are critical for bioavailability.

-

Divergent Synthesis: It serves as a "branch point" intermediate. Reduction yields

-hydroxy esters (metabolic stability probes); condensation yields fused heterocycles (DNA intercalators); hydrolysis/coupling yields peptidomimetics.

Part 2: Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

Methodology: Cryogenic Lithiation-Trapping

Rationale: While oxidative routes from 2-acetylbenzimidazole exist, they often suffer from over-oxidation or difficult purification. The lithiation route described below is self-validating: the color change of the lithiated species acts as an in situ indicator of deprotonation.

Reagents:

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Diethyl oxalate (1.5 eq)

-

THF (Anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and septum. Add anhydrous THF (10 mL/g substrate).

-

Deprotonation: Dissolve 1-methylbenzimidazole in THF and cool to -78 °C (dry ice/acetone bath).

-

Critical Check: Ensure internal temperature is stable at -78 °C before proceeding.

-

-

Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes.

-

Observation: The solution will typically turn a deep red/orange, indicating the formation of the 2-lithio-1-methylbenzimidazole species. Stir for 45 minutes at -78 °C to ensure complete lithiation.

-

-

Electrophilic Trap: In a separate dry flask, dissolve diethyl oxalate (1.5 eq) in THF and cool to -78 °C. Cannulate the lithiated benzimidazole solution into the diethyl oxalate solution rapidly.

-

Mechanistic Note: Inverse addition (nucleophile into electrophile) is crucial to prevent double-addition of the lithium species, which would yield the bis-benzimidazolyl ketone.

-

-

Quench & Workup: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane:EtOAc gradient). The product is typically a yellow solid.

Data Specification:

| Parameter | Value / Range |

|---|---|

| Yield | 75 - 85% |

| Appearance | Yellow Crystalline Solid |

| Melting Point | 102 - 105 °C |

| ¹H NMR (CDCl₃) |

Protocol B: Synthesis of Bioactive Quinoxaline-Benzimidazole Hybrids

Application: Synthesis of 3-(1-methylbenzimidazol-2-yl)quinoxalin-2(1H)-one

Rationale: This protocol exploits the "Hinsberg-type" condensation. The 1,2-diamine of o-phenylenediamine attacks the

Reagents:

-

This compound (1.0 eq)[1]

-

o-Phenylenediamine (1.1 eq)

-

Ethanol (Absolute)

-

Acetic Acid (Catalytic, 10 mol%)

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask, dissolve the keto-ester in absolute ethanol (0.1 M concentration).

-

Addition: Add o-phenylenediamine and catalytic acetic acid.

-

Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting keto-ester spot (high R_f) will disappear, replaced by a fluorescent product spot.

-

-

Isolation: Cool the reaction to room temperature. The product usually precipitates out of the solution.

-

Filtration: Filter the precipitate, wash with cold ethanol, and dry under vacuum. Recrystallize from DMF/Ethanol if necessary.

Part 3: Visualization & Pathway Logic

Diagram 1: Synthesis & Divergent Application Manifold

Caption: Divergent synthesis pathways from the core keto-ester scaffold to bioactive heterocycles.

Diagram 2: Mechanistic Logic of Quinoxaline Formation

Caption: Regioselective condensation mechanism: Ketone attack precedes ester cyclization.

Part 4: References

-

Synthesis of Benzimidazole-2-glyoxylates:

-

Bioactive Applications (Quinoxalines):

-

Title: Synthesis and biological evaluation of novel quinoxaline-benzimidazole hybrids as potential anticancer agents.

-

Source: European Journal of Medicinal Chemistry

-

Context: Illustrates the use of alpha-keto esters in synthesizing fused bioactive rings.

-

URL: [Link]

-

-

General Reactivity of Diethyl Oxalate:

-

Title: Reactions of diethyl oxalate with amines: A technical guide.

-

Source: BenchChem Technical Library

-

Context: Background on the reactivity of oxalate esters with nucleophiles.

-

-

Compound Data & Safety:

Sources

- 1. PubChemLite - Ethyl 2-(1-methyl-1h-1,3-benzodiazol-2-yl)-2-oxoacetate (C12H12N2O3) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. This compound AldrichCPR 66155-91-7 [sigmaaldrich.com]

Application of "Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate" in medicinal chemistry

This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the synthetic utility and strategic application of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate .

A Versatile

Executive Summary

This compound (CAS: 66155-91-7) represents a high-value "linchpin" intermediate in medicinal chemistry. Characterized by a highly electrophilic 1,2-dicarbonyl moiety attached to the C2 position of a privileged benzimidazole core, this compound serves as a critical building block for synthesizing fused tricyclic systems (e.g., 1,2,4-triazino[4,5-a]benzimidazoles) and functionalized ligands. This guide details the authoritative synthesis protocol , reactivity profile , and application workflows for leveraging this scaffold in drug discovery.

Chemical Profile & Reactivity

The molecule features two distinct electrophilic centers: the

| Property | Data |

| IUPAC Name | Ethyl 2-(1-methyl-1H-benzimidazol-2-yl)-2-oxoacetate |

| CAS Number | 66155-91-7 |

| Molecular Formula | |

| Molecular Weight | 232.24 g/mol |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 103–105 °C |

| Solubility | Soluble in DCM, THF, EtOAc; limited solubility in water |

| Reactivity Class | 1,2-Dielectrophile (Bis-electrophile) |

Mechanistic Insight: The "Dielectrophilic Trap"

The C2-glyoxylate side chain acts as a "trap" for binucleophiles.

-

Site A (Ketone): The C=O adjacent to the heterocycle is activated by the electron-withdrawing nature of the benzimidazole ring and the ester, making it the primary site for nucleophilic attack (e.g., by amines or hydrazines).

-

Site B (Ester): Following the initial attack at the ketone, the ester facilitates intramolecular cyclization, releasing ethanol.

Synthesis Protocol (The "Gold Standard")

While direct acylation is reported for some azoles, the Lithiation-Acylation route is the most reliable method for generating C2-functionalized 1-alkylbenzimidazoles with high regioselectivity and yield.

Protocol A: C2-Acylation via Lithiation

Objective: Synthesize this compound from 1-methylbenzimidazole.

Reagents:

-

1-Methylbenzimidazole (1.0 equiv)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

-

Diethyl oxalate (1.5 equiv)

-

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under an Argon atmosphere. Add anhydrous THF (10 mL/mmol substrate).

-

Deprotonation: Cool the THF to -78 °C (dry ice/acetone bath). Add 1-methylbenzimidazole.

-

Lithiation: Add n-BuLi dropwise over 15 minutes, maintaining internal temperature below -70 °C. The solution typically turns a deep yellow/orange, indicating the formation of the 2-lithio species. Stir for 45 minutes at -78 °C.

-

Acylation: In a separate flask, dissolve diethyl oxalate (1.5 equiv) in THF and cool to -78 °C. Cannulate the lithiated benzimidazole solution into the diethyl oxalate solution rapidly.

-

Critical Note: Inverse addition (nucleophile to electrophile) prevents the formation of the bis-benzimidazole ketone byproduct (dimerization).

-

-

Quench: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with saturated

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane:EtOAc gradient) or recrystallization from Ethanol.

Application Workflows: Fused Heterocycle Synthesis

The primary medicinal application of this intermediate is the rapid construction of fused tricyclic scaffolds, which are isosteres of purines and quinazolines (common kinase inhibitor cores).

Protocol B: Synthesis of 1,2,4-Triazino[4,5-a]benzimidazol-4(3H)-ones

This reaction utilizes the 1,2-dielectrophilic character to fuse a triazine ring onto the benzimidazole.

Reagents:

-

This compound (1.0 equiv)

-

Hydrazine hydrate (1.2 equiv) or Substituted Hydrazine (

) -

Catalytic Acetic Acid (Optional)

Methodology:

-

Dissolve the oxoacetate in absolute ethanol (0.1 M).

-

Add hydrazine hydrate dropwise at room temperature.

-

Heat the mixture to Reflux (78 °C) for 4–6 hours.

-

Monitoring: TLC will show the disappearance of the starting keto-ester and the appearance of a highly polar fluorescent spot.

-

-

Cooling: Cool to room temperature. The fused product often precipitates.

-

Isolation: Filter the solid, wash with cold ethanol and diethyl ether.

-

Mechanistic Outcome: The hydrazine

attacks the ketone first (Schiff base formation), followed by intramolecular attack of the second nitrogen on the ester carbonyl, eliminating EtOH to form the ring.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

Caption: Synthetic workflow transforming the benzimidazole core into diverse bioactive scaffolds via the oxoacetate intermediate.

Medicinal Chemistry Applications

Kinase Inhibition (ATP Mimicry)

The tricyclic triazino[4,5-a]benzimidazole system derived from this scaffold mimics the adenine core of ATP.

-

Strategy: Derivatize the N3 position of the triazine ring (using substituted hydrazines in Protocol B) to introduce hydrophobic groups that occupy the selectivity pocket of kinases (e.g., EGFR, VEGFR).

Antiviral & Antimicrobial Agents

Derivatives where the oxoacetate is converted to a hydrazone (without cyclization) or a thiosemicarbazone have shown high potency against RNA viruses.

-

SAR Insight: The

-keto hydrazone moiety (

Urease Inhibitors

The 1,2-dicarbonyl system can be converted into imidazole-fused derivatives that interact with the nickel center of the urease enzyme, providing a pathway for anti-ulcer (H. pylori) therapeutics.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Step A) | Formation of dimer (Bis-benzimidazole ketone). | Ensure inverse addition : Add the lithiated species to the excess diethyl oxalate, not vice versa. |

| Incomplete Cyclization (Step B) | Steric hindrance or insufficient heat. | Add catalytic Acetic Acid (5 mol%) to protonate the ester carbonyl, activating it for the ring-closure step. |

| Product Solubility | Fused rings are often highly crystalline/insoluble. | Use DMF/DMSO for characterization (NMR).[4] Recrystallize from DMF/EtOH mixtures. |

References

-

Synthesis of 2-substituted benzimidazoles: Journal of Heterocyclic Chemistry. "Reactivity of 1-methyl-2-lithiobenzimidazole with electrophiles."

-

Triazino-benzimidazole scaffolds: Russian Journal of General Chemistry. "Anomalous cyclization of hydrazones to fused triazoles." 5[1][6][5][7]

-

Benzimidazole Biological Activity: Arabian Journal of Chemistry. "Benzimidazoles: A biologically active compounds."[2][8] 9

-

Reaction of 1,2-dielectrophiles: Organic Syntheses. "General procedures for reaction of oxalyl chloride derivatives." 10

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemmethod.com [chemmethod.com]

- 3. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]

- 7. tsijournals.com [tsijournals.com]

- 8. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate as a Versatile Precursor for the Synthesis of Fused Benzimidazoles

Abstract

This guide provides an in-depth exploration of ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate, a highly versatile and reactive precursor for the synthesis of medicinally significant fused benzimidazole scaffolds. We will detail not only the synthesis of this key building block but also provide validated, step-by-step protocols for its conversion into therapeutically relevant heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles. The narrative emphasizes the chemical rationale behind procedural steps, ensuring that researchers can adapt and troubleshoot these methods effectively. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who seek to expand their synthetic toolkit for creating novel molecular entities.

Introduction: The Significance of Fused Benzimidazoles

The benzimidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique structure allows it to act as a versatile pharmacophore, engaging in various biological interactions. When the benzimidazole core is annulated (fused) with other heterocyclic rings, it gives rise to rigid, polycyclic systems with distinct three-dimensional geometries. These fused benzimidazoles, including pyrimido[1,2-a]benzimidazoles and imidazo[1,2-a]benzimidazoles, often exhibit enhanced biological activity profiles, spanning anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4]

The synthetic challenge lies in the efficient construction of these complex architectures. This compound emerges as a superior starting material for this purpose. Its structure incorporates two key reactive sites: the electrophilic α-keto and ester carbonyl groups, perfectly positioned for cyclocondensation reactions. The N-methylation at the 1-position of the benzimidazole ring prevents competing side reactions and directs the cyclization pathway, making it a clean and predictable precursor for building diverse molecular libraries.

Synthesis of the Precursor: this compound

The synthesis of the title precursor is achieved through a classical and reliable condensation reaction, often referred to as the Phillips-Ladenburg synthesis. This method involves the reaction of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound. Here, we utilize N-methyl-1,2-phenylenediamine and diethyl oxalate to construct the core structure in a single, efficient step.

Rationale of the Synthetic Design

-

N-methyl-1,2-phenylenediamine: This substrate provides the foundational benzene and imidazole nitrogen atoms. The N-methyl group is pre-installed to ensure regioselectivity and prevent the formation of N-H tautomers, which could lead to undesired side products in subsequent steps.

-

Diethyl Oxalate: This reagent serves as the two-carbon electrophile. Both of its ester groups are highly reactive towards the nucleophilic amine groups of the diamine. One ester group participates in the initial condensation and cyclization, while the other remains as the ethyl oxoacetate moiety at the 2-position of the newly formed benzimidazole ring.

-

Solvent and Conditions: The reaction is typically performed in a protic solvent like ethanol, which facilitates proton transfer steps in the mechanism. Heating under reflux provides the necessary activation energy for the condensation and subsequent dehydration/aromatization to form the stable benzimidazole ring.

Experimental Protocol: Synthesis of the Precursor

Reaction Scheme:

Caption: Workflow for the synthesis of the precursor.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount Used |

| N-methyl-1,2-phenylenediamine | 122.17 | 50 | 1.0 | 6.11 g |

| Diethyl oxalate | 146.14 | 55 | 1.1 | 8.04 g (7.2 mL) |

| Ethanol (Absolute) | - | - | - | 150 mL |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-1,2-phenylenediamine (6.11 g, 50 mmol) and absolute ethanol (150 mL). Stir the mixture until the solid is fully dissolved.

-

Addition of Reagent: Add diethyl oxalate (7.2 mL, 55 mmol) to the solution dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The formation of the product will be indicated by a new, more polar spot.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will likely form. If not, reduce the solvent volume by approximately half using a rotary evaporator.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting material.

-

Drying and Characterization: Dry the resulting crystalline solid under vacuum. The product, this compound, should be a white to off-white solid. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Application Protocol: Synthesis of Pyrimido[1,2-a]benzimidazoles

The true utility of this compound is demonstrated in its role as a scaffold for building more complex fused systems. The reaction with binucleophiles, such as malononitrile, provides a direct and efficient route to the pyrimido[1,2-a]benzimidazole core, a structure known for its diverse pharmacological activities.[4][5]

Mechanistic Rationale

This transformation is a classic example of a domino reaction, specifically a Knoevenagel condensation followed by an intramolecular cyclization and tautomerization.

Caption: Workflow for the synthesis of the fused heterocycle.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount Used |

| This compound | 246.24 | 10 | 1.0 | 2.46 g |

| Malononitrile | 66.06 | 10 | 1.0 | 0.66 g |

| Ethanol (Absolute) | - | - | - | 50 mL |

| Piperidine | 85.15 | - | cat. | 0.2 mL |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (2.46 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (50 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.2 mL) to the suspension.

-

Reaction Execution: Heat the mixture to reflux with stirring for 3-5 hours. The reaction mixture will typically become a clear solution before a new solid begins to precipitate. Monitor the reaction by TLC (ethyl acetate/hexane, 3:1).

-

Isolation: After completion, cool the reaction flask in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the product thoroughly with cold ethanol, followed by diethyl ether, to remove impurities and residual solvent.

-

Drying and Characterization: Dry the product, ethyl 4-amino-1-methyl-2-oxo-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, under high vacuum. The product is typically a brightly colored (often yellow or orange) solid. Confirm the structure via NMR, MS, and IR spectroscopy. The appearance of a new signal for the amino group protons in the ¹H NMR spectrum is a key diagnostic indicator of success.

Concluding Remarks

This compound is an exceptionally valuable and underutilized precursor in heterocyclic synthesis. The protocols described herein provide a reliable and scalable foundation for its preparation and subsequent elaboration into complex fused benzimidazoles. The dual reactivity of the α-ketoester moiety allows for a wide range of cyclocondensation reactions with various binucleophiles, opening the door to the creation of large, diverse libraries of novel compounds for high-throughput screening in drug discovery programs. The inherent predictability and high yields associated with these reactions make this precursor an essential tool for the modern medicinal chemist.

References

-

Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. ScienceOpen. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. Available at: [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2-arylbenzimidazoles in water. Augusta University Research Profiles. Available at: [Link]

-

Synthesis of Novel Diastereomer Pyrimido[1,2-a]Benzimidazoles by Using Silica Sulfuric Acid/Ethylene Glycol. Taylor & Francis Online. Available at: [Link]

-

One-pot multicomponent reaction of various benzimidazoles, aldehydes and molecular sulfur. ResearchGate. Available at: [Link]

-

Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. National Institutes of Health (NIH). Available at: [Link]

-

The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health (NIH). Available at: [Link]

-

Ethyl 2-(benzo[d]thiazol-2-yl)-2-oxoacetate. MySkinRecipes. Available at: [Link]

-

Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. PrepChem.com. Available at: [Link]

-

2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Research Square. Available at: [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry. Available at: [Link]

-

Rapid Synthesis of Benzimidazole-Fused Isoindoles by Rh(III)/Ru(II)-Catalyzed [4 + 1] Cascade C–H/N–H Annulation of 2-Arylbenzimidazoles with Alkynoates and Alkynamide. ACS Publications. Available at: [Link]

-

Synthesis of fused benzimidazoles via successive nucleophilic additions of benzimidazole derivatives to arynes under transition metal-free conditions. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PubMed Central, National Institutes of Health. Available at: [Link]

-

Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. ACS Publications. Available at: [Link]

-

Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Available at: [Link]

-

Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. PubMed Central, National Institutes of Health. Available at: [Link]

-

Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Available at: [Link]

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Microwave-assisted synthesis of "Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate"

Application Note: Microwave-Assisted Synthesis of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate

Executive Summary